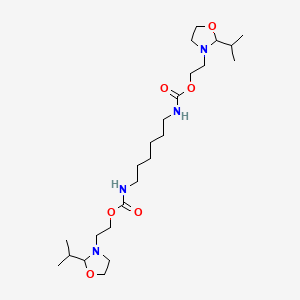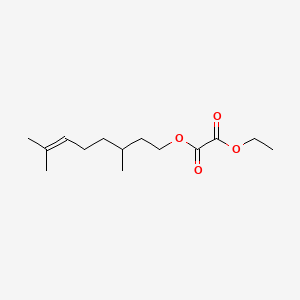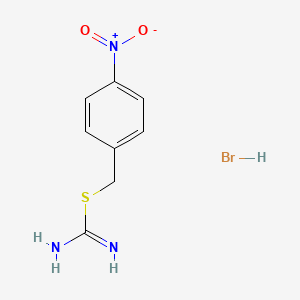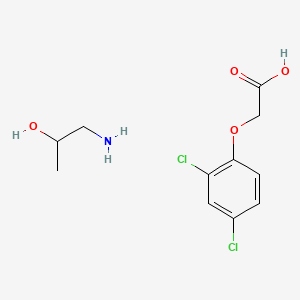
3-(1H-Benzoimidazol-2-il)-fenol
Descripción general
Descripción
3-(1H-Benzoimidazol-2-yl)-phenol is a heterocyclic aromatic compound that features a benzimidazole moiety fused to a phenol group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The benzimidazole structure is known for its biological activity, making it a valuable scaffold in drug design and development.
Aplicaciones Científicas De Investigación
3-(1H-Benzoimidazol-2-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known to have diverse anticancer activities . They are also recognized as potential cyclin-dependent kinase (Cdk) inhibitors . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that lead to their anticancer activities . They are known to inhibit Cdks, which play a crucial role in cell cycle regulation .
Biochemical Pathways
It’s known that benzimidazole derivatives can react with various free radicals . They can interact through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known for their diverse pharmacological activities, including anticancer activities . They have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .
Action Environment
The stability of benzimidazole derivatives can be influenced by the environment, and their efficacy can vary depending on the specific conditions .
Análisis Bioquímico
Biochemical Properties
3-(1H-Benzoimidazol-2-yl)-phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including 3-(1H-Benzoimidazol-2-yl)-phenol, have been shown to inhibit the activity of enzymes such as cytochrome P450 . This interaction can lead to the modulation of metabolic pathways and influence the pharmacokinetics of other compounds. Additionally, 3-(1H-Benzoimidazol-2-yl)-phenol can act as a ligand for certain receptors, thereby affecting signal transduction pathways .
Cellular Effects
3-(1H-Benzoimidazol-2-yl)-phenol has been observed to exert various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to affect the expression of proinflammatory mediators such as tumor necrosis factor-alpha (TNF-α) in certain cell types . This modulation can lead to changes in cellular responses to external stimuli and impact overall cell function.
Molecular Mechanism
The molecular mechanism of action of 3-(1H-Benzoimidazol-2-yl)-phenol involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzimidazole derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, such as poly (ADP-ribose) polymerase (PARP) . This inhibition can result in changes in gene expression and cellular responses to DNA damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-Benzoimidazol-2-yl)-phenol can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can exhibit varying degrees of stability under different conditions . Additionally, long-term exposure to 3-(1H-Benzoimidazol-2-yl)-phenol in in vitro or in vivo studies can lead to changes in cellular responses and potential adaptation to the compound.
Dosage Effects in Animal Models
The effects of 3-(1H-Benzoimidazol-2-yl)-phenol can vary with different dosages in animal models. Studies have shown that benzimidazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, high doses of benzimidazole derivatives have been associated with cytotoxicity and disruption of cellular processes in animal models. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
3-(1H-Benzoimidazol-2-yl)-phenol is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzimidazole derivatives have been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, the interaction of 3-(1H-Benzoimidazol-2-yl)-phenol with cytochrome P450 enzymes can affect the metabolism of other compounds and alter their pharmacokinetic profiles.
Transport and Distribution
The transport and distribution of 3-(1H-Benzoimidazol-2-yl)-phenol within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, benzimidazole derivatives have been shown to be transported across cell membranes by specific transporters, influencing their intracellular concentrations and distribution within different tissues.
Subcellular Localization
The subcellular localization of 3-(1H-Benzoimidazol-2-yl)-phenol can impact its activity and function. Benzimidazole derivatives can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzoimidazol-2-yl)-phenol typically involves the condensation of o-phenylenediamine with salicylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(1H-Benzoimidazol-2-yl)-phenol can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Benzoimidazol-2-yl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure without the phenol group, widely studied for its biological activities.
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a phenol group, used in sunscreen formulations.
5,6-Dimethylbenzimidazole: A derivative with methyl groups, known for its role as a component of vitamin B12.
Uniqueness
3-(1H-Benzoimidazol-2-yl)-phenol is unique due to the presence of both the benzimidazole and phenol functionalities, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVFXRGKRCNQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354087 | |
| Record name | 3-(1H-Benzoimidazol-2-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6616-44-0 | |
| Record name | 3-(1H-Benzoimidazol-2-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6616-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-](/img/structure/B1594783.png)
![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B1594786.png)





![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)






